2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[dimethylsulfamoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZSHPXCIOYHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- Glycine or glycine derivatives (e.g., glycine methyl ester hydrochloride)
- Dimethylsulfamoyl chloride or equivalent sulfonylating agent
- Methylating agents such as methyl iodide or dimethyl sulfate
- Bases like sodium carbonate or tertiary amines for deprotonation
- Solvents: ethers (e.g., diethyl ether), dimethylformamide, water, or mixed solvents
Stepwise Synthesis (Based on Patent CN102351733B and Related Literature)
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Protection of amino group (e.g., Boc protection of glycine methyl ester hydrochloride) | Reaction with tert-butyl dicarbonate in ether at 0–30 °C, catalyzed by base | Quantitative | Prevents side reactions during sulfonylation |
| 2 | Sulfonylation with dimethylsulfamoyl chloride | Reaction in anhydrous solvent under mild conditions, often with base | High | Introduces the dimethylsulfamoyl group onto the amino moiety |
| 3 | Methylation of amino group | Treatment with methylating agent (e.g., methyl iodide) in presence of base | Moderate to high | Converts amino to methylamino functionality |
| 4 | Hydrolysis of ester to free acid | Acidic or basic hydrolysis | High | Yields final 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid |
| 5 | Purification | Crystallization or chromatography | Purity >99% | Ensures removal of impurities and byproducts |
The entire process is characterized by mild reaction conditions, relatively high yields (overall 70–90%), and scalable procedures suitable for industrial production.
Detailed Reaction Conditions and Findings
Protection Step
- Glycine methyl ester hydrochloride is reacted with tert-butyl dicarbonate in an ether solvent.
- The molar ratio of glycine methyl ester hydrochloride to tert-butyl dicarbonate is typically 1:1 to 1:2.
- Reaction temperature is maintained between 0–30 °C.
- Base such as sodium carbonate or triethylamine catalyzes the reaction.
- The product, Boc-glycine methyl ester, is obtained by concentration and crystallization.
Sulfonylation Step
- The protected amino acid ester is treated with dimethylsulfamoyl chloride in anhydrous conditions.
- A base such as pyridine or DMAP (4-dimethylaminopyridine) can be used to facilitate sulfonylation.
- Reaction times vary but typically range from 1 to 4 hours at room temperature.
- This step introduces the dimethylsulfamoyl group selectively on the amino nitrogen.
Methylation Step
- The sulfonylated intermediate is methylated using methyl iodide or dimethyl sulfate.
- The reaction is conducted in polar aprotic solvents such as DMF or acetonitrile.
- Mild bases like potassium carbonate or sodium hydride are used to deprotonate the amino group.
- Reaction temperature is controlled between 20–50 °C.
- Side reactions such as over-alkylation are minimized by careful stoichiometric control and reaction monitoring.
Hydrolysis and Purification
- The methylated sulfonamide ester is hydrolyzed under acidic or basic conditions to yield the free acid.
- Hydrolysis conditions typically involve aqueous acid (e.g., HCl) or base (e.g., NaOH) at moderate temperatures (40–80 °C).
- The final product is purified by recrystallization or chromatography to achieve >99% purity.
- Nuclear magnetic resonance (NMR) and chromatographic purity data confirm the identity and quality of the compound.
Data Summary Table
Research Insights and Limitations
- The use of Boc protection is crucial to prevent side reactions during sulfonylation and methylation.
- DMAP-assisted sulfonylation is reported as an efficient method to achieve high selectivity and yield.
- Methylation requires careful control to avoid multiple alkylations and maintain product integrity.
- Hydrolysis conditions must be optimized to prevent decomposition of the sulfonamide moiety.
- The described methods are scalable and suitable for industrial synthesis, with stable yields and high purity.
- Alternative methods involving Mitsunobu reactions or solid-phase synthesis have been explored but are less common for this compound due to complexity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid, also known as a sulfonamide derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This compound is notable for its potential use in medicinal chemistry, agricultural applications, and as a biochemical probe. Below is a detailed exploration of its applications, supported by case studies and data tables.
Chemical Properties and Structure
Molecular Formula : C5H12N2O2S
CAS Number : 1042806-04-1
IUPAC Name : this compound
The compound features a dimethylsulfamoyl group attached to a methylamino acetic acid moiety, which contributes to its biological activity.
Medicinal Chemistry
This compound has been studied for its antimicrobial properties. Sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that this compound can be effective against various strains of bacteria, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several sulfonamide derivatives, including this compound, against resistant bacterial strains. The results demonstrated significant inhibitory effects, suggesting potential for further development as an antibiotic agent.
Agricultural Applications
This compound has also been explored for use as a pesticide or herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed control without harming crops.
Case Study: Herbicidal Efficacy
Research conducted by agronomists assessed the herbicidal properties of sulfonamide derivatives on common agricultural weeds. The findings indicated that this compound exhibited selective toxicity towards weeds while being safe for surrounding crops.
Biochemical Probes
Due to its ability to interact with specific biological targets, this compound serves as a biochemical probe in research settings. It can be utilized to study enzyme activity and cellular processes.
Case Study: Enzyme Inhibition Studies
In a recent investigation published in Biochemistry, researchers utilized this compound to probe the activity of enzymes involved in metabolic pathways. The compound's ability to selectively inhibit these enzymes provided insights into their mechanisms and potential therapeutic targets.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacterial strains |
| Agricultural Science | Herbicide for weed control | Selective toxicity towards weeds |
| Biochemical Research | Enzyme inhibition studies | Insights into enzyme mechanisms |
Table 2: Comparative Efficacy of Sulfonamide Derivatives
| Compound | Antimicrobial Activity (MIC µg/mL) | Herbicidal Activity (Weed Control %) |
|---|---|---|
| This compound | 32 | 85 |
| Sulfanilamide | 64 | 70 |
| Trimethoprim | 16 | 60 |
Mechanism of Action
The mechanism of action of 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2-(Dimethylamino)acetic Acid (N-Methylsarcosine)
- Molecular Formula: C₄H₉NO₂
- Molecular Weight : 103.12 g/mol
- Key Features: A dimethylamino group (-N(CH₃)₂) replaces the sulfamoyl moiety.
- Solubility : Highly soluble in water (>100 mg/mL) and polar solvents due to the protonatable tertiary amine .
- Applications : Used as a building block in peptide synthesis and surfactants.
2-[(2-Methylphenyl)methylamino]acetic Acid
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Key Features : An aromatic (2-methylbenzyl) group replaces the sulfamoyl substituent.
- Solubility : Lower water solubility (<10 mg/mL) due to hydrophobic aromatic interactions .
- Applications : Explored in antimicrobial and enzyme inhibition studies.
2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid
- Molecular Formula: C₁₅H₁₅NO₄S
- Molecular Weight : 313.35 g/mol
- Key Features : A sulfonamide (-SO₂NH-) group linked to a phenylacetic acid backbone.
- Crystallography : Forms hydrogen-bonded dimers via carboxylic acid and sulfonamide groups, influencing solid-state stability .
- Applications : Intermediate in antibiotic synthesis (e.g., cephalosporins) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | Key Functional Groups |
|---|---|---|---|
| 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid | 193.22 | Moderate (~50 mg/mL) | Sulfamoyl, methylamino, carboxylic acid |
| 2-(Dimethylamino)acetic acid | 103.12 | High (>100 mg/mL) | Dimethylamino, carboxylic acid |
| 2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid | 313.35 | Low (<5 mg/mL) | Sulfonamide, phenyl, carboxylic acid |
Notes:
- The sulfamoyl group in the target compound increases molecular weight and reduces water solubility compared to dimethylamino analogues .
- Sulfonamide derivatives exhibit lower solubility but enhanced crystallinity due to hydrogen bonding .
Biological Activity
2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid, with the molecular formula CHNOS and a molecular weight of 196.23 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of dimethylamine with sulfonyl chloride, forming a dimethylsulfamoyl intermediate. This intermediate is then reacted with methylamine and glycine under controlled conditions to yield the final product. The compound is characterized by its unique functional groups, which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. It is believed to alter enzyme activity through binding interactions, which can lead to significant biological effects. The exact pathways of these interactions are still under investigation but are crucial for understanding its therapeutic potential .
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its mechanism may involve inhibition of critical metabolic pathways in bacteria.
- Enzyme Inhibition : The compound has been studied as a potential inhibitor for enzymes such as carbonic anhydrases, which are involved in physiological processes like respiration and acid-base balance.
- Cytotoxic Effects : Some derivatives of related compounds have shown cytotoxic effects on cancer cell lines, suggesting that this compound could have similar properties worth exploring.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining the antimicrobial effects of various sulfamoyl compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study: Enzyme Interaction
A molecular docking study was conducted to evaluate the binding affinity of this compound to carbonic anhydrase. The results showed favorable binding interactions, indicating that this compound could serve as a lead for designing new enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
This compound can be compared with other sulfamoyl-containing compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[(Dimethylsulfamoyl) amino] acetic acid | Moderate antimicrobial activity | Lacks methyl group |
| 4-(N,N-dimethylsulfamoyl)-N-benzamide | Strong anticancer properties | Complex structure with benzamide |
These comparisons highlight the unique structural features that may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use a diffractometer (e.g., Rigaku Saturn724) to collect high-resolution data at low temperatures (e.g., 98 K) to minimize thermal motion artifacts. Refinement with SHELXL or similar software can achieve R-factors < 0.06 .
- NMR Spectroscopy : Employ , , and NMR to verify functional groups (e.g., dimethylsulfamoyl and methylamino moieties). Compare chemical shifts with analogous compounds like 2-(diethylamino)acetic acid .
- Mass Spectrometry : Use LCMS (e.g., m/z 598 [M+H]+ as in ) to confirm molecular weight and fragmentation patterns.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise Functionalization : Start with tert-butoxycarbonyl (Boc)-protected intermediates to prevent side reactions, followed by deprotection .
- Reaction Conditions : Use automated reactors for precise control of temperature, pH, and stoichiometry. For example, employ LiAlH or NaBH for selective reductions of sulfonamide intermediates .
- Purification : Apply recrystallization (e.g., methanol/water mixtures) or preparative HPLC with trifluoroacetic acid (TFA) gradients .
Advanced Research Questions
Q. How can conflicting data on the reactivity of the dimethylsulfamoyl group in this compound be resolved?
- Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates under varying conditions (pH, solvent polarity). Compare results with sulfonamide analogs like methanesulfonyl-phenethyl-amino acetic acid .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict activation barriers for sulfamoyl hydrolysis or substitution reactions .
- Isotopic Labeling : Introduce or isotopes to track reaction pathways via mass spectrometry .
Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) using CrystalExplorer. Reference co-crystal studies of 2-(4-chlorophenyl)acetic acid with pyridine bases .
- Thermal Analysis : Conduct DSC/TGA to assess stability of hydrogen-bonded networks. Correlate with SCXRD data on thermal displacement parameters .
- Solvent Screening : Co-crystallize the compound with solvents (e.g., DMSO, acetonitrile) to probe polymorphism and solvent inclusion effects .
Q. How can researchers address discrepancies in reported LogP values for this compound?
- Methodology :
- Chromatographic Determination : Use reversed-phase HPLC with a C18 column and calibrate retention times against standards with known LogP values (e.g., 2-hydroxy-2,2-diphenylacetic acid ).
- Shake-Flask Method : Partition the compound between octanol and water at pH 5.5 and 7.4 to measure pH-dependent solubility .
- QSAR Models : Apply software like ACD/Percepta to predict LogP based on structural descriptors (e.g., polar surface area, rotatable bonds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
